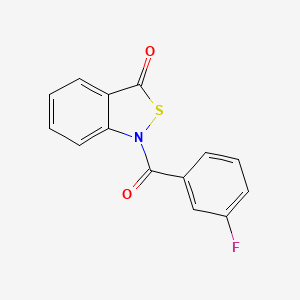

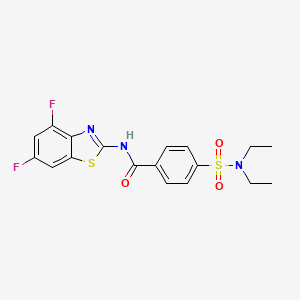

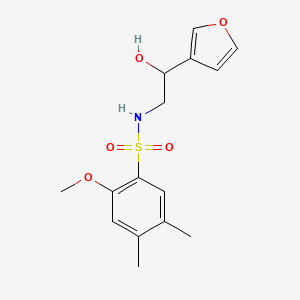

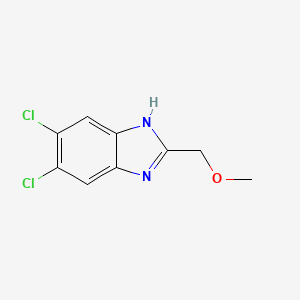

![molecular formula C16H14ClN5O4S B2547217 N-((1-(4-chlorophényl)-1H-tétrazol-5-yl)méthyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 920467-44-3](/img/structure/B2547217.png)

N-((1-(4-chlorophényl)-1H-tétrazol-5-yl)méthyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

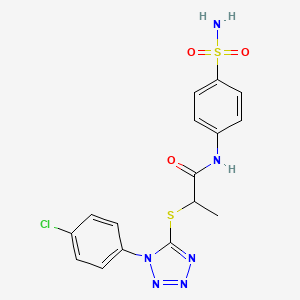

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H14ClN5O4S and its molecular weight is 407.83. The purity is usually 95%.

BenchChem offers high-quality N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- La synthèse de ce composé implique une cyanation électrophile de la ®-4-chloro-α-méthylbenzylamine disponible dans le commerce avec du bromure de cyanogène. Sa caractérisation comprend des techniques telles que la RMN, l’IR, la HRMS et des mesures de rotation spécifique .

- Bien que des études spécifiques sur ce composé soient limitées, ses caractéristiques structurelles pourraient justifier une investigation pour des propriétés anti-allergiques. Les chercheurs pourraient explorer ses effets sur les réponses allergiques in vivo .

- Bien que non étudié directement, la structure unique du composé pourrait être évaluée pour des activités antileishmaniennes et antimalariennes. Des études de docking moléculaire pourraient révéler des interactions potentielles avec des cibles biologiques pertinentes .

- La ressemblance du composé avec d’autres molécules biologiquement actives suggère des propriétés antitumorales potentielles. Les chercheurs pourraient évaluer ses effets cytotoxiques sur les lignées cellulaires tumorales, en particulier le cancer de la prostate .

Chimie organique synthétique et synthèse asymétrique

Activités anti-allergiques

Évaluation antileishmanienne et antimalarienne

Activité antitumorale et cytotoxique

Mécanisme D'action

Target of action

Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of action

The mode of action of sulfonamides generally involves inhibiting the growth of bacteria by preventing the synthesis of folic acid, which is essential for their growth .

Biochemical pathways

Sulfonamides interfere with the enzymatic conversion of para-aminobenzoic acid (PABA) to folic acid by competing with PABA for the active site of the enzyme dihydropteroate synthetase .

Pharmacokinetics

The ADME properties of sulfonamides vary depending on the specific compound. Generally, they are well absorbed from the gastrointestinal tract and widely distributed throughout body tissues .

Result of action

The result of the action of sulfonamides is the inhibition of bacterial growth, as they are unable to synthesize folic acid without the action of dihydropteroate synthetase .

Action environment

The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonamide, which can in turn affect its absorption and distribution .

Propriétés

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O4S/c17-11-1-3-12(4-2-11)22-16(19-20-21-22)10-18-27(23,24)13-5-6-14-15(9-13)26-8-7-25-14/h1-6,9,18H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHONTVHHSFANR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-phenylpyrimidin-4-ol](/img/structure/B2547135.png)

![2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2547136.png)

![Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2547142.png)

![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol](/img/structure/B2547150.png)

![Imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2547152.png)

![morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2547153.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride](/img/structure/B2547156.png)